(5-Methylpyridin-2-yl)methanol
Overview
Description
(5-Methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by a methyl group attached to the fifth position of the pyridine ring and a hydroxymethyl group attached to the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Methyl 5-Methylpyridine-2-Carboxylate: One common method involves the reduction of methyl 5-methylpyridine-2-carboxylate using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of tetrahydrofuran (THF) and ethanol.
Industrial Production Methods: Industrial production methods for (5-Methylpyridin-2-yl)methanol often involve similar reduction processes but are scaled up to accommodate larger quantities. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium tetrahydroborate (NaBH4) is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of this compound from its ester precursor.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (5-Methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: It is used in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in chemical synthesis and its potential pharmacological effects .
Comparison with Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the methyl group at the fifth position.
5-Methyl-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness:
Structural Differences: The presence of both a methyl group and a hydroxymethyl group in (5-Methylpyridin-2-yl)methanol makes it unique compared to its analogs.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBIUULDPLKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489463 | |
Record name | (5-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22940-71-2 | |
Record name | (5-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylpyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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